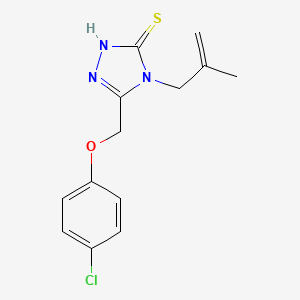

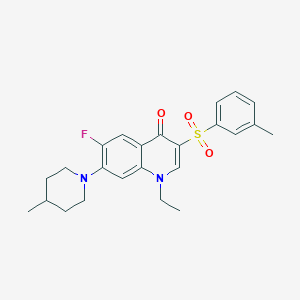

![molecular formula C14H9Cl2N3O2S2 B2818025 N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476643-34-2](/img/structure/B2818025.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-arylbenzo[d]thiazol-2-yl)acetamides are a class of compounds that have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .

Synthesis Analysis

These compounds are typically synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Molecular Structure Analysis

The structure of these compounds is characterized by the presence of a benzo[d]thiazol-2-yl group attached to an acetamide group .Chemical Reactions Analysis

The synthesis of these compounds involves reactions such as C-C coupling and acetylation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific aryl group attached to the benzo[d]thiazol-2-yl group .Scientific Research Applications

Synthesis and Characterization

Several studies describe the synthesis and characterization of thiazole derivatives, highlighting their potential as scaffolds for biological activity. For example, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis, characterization, and docking studies of thiophene-2-carboxamides, emphasizing their antimicrobial evaluation (Talupur et al., 2021). Similarly, compounds with a focus on anticancer activity were synthesized and tested for their potential, as shown by Atta and Abdel‐Latif (2021), who explored thiophene-based compounds for in vitro cytotoxicity (Atta & Abdel‐Latif, 2021).

Antimicrobial Activity

Research by Anuse, Mali, Thorat, Yamgar, and Chaudhari (2019) on the synthesis of substituted N-(benzo[d]thiazol-2-yl) acetamides showed promising antimicrobial activity, highlighting the potential use of these compounds in combating microbial resistance (Anuse et al., 2019).

Anticancer Activity

The synthesis of new thiazole derivatives with investigations into their antitumor activity is another significant area of application. Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of compounds and evaluated their antitumor activity, identifying several with significant effects (Ostapiuk et al., 2017).

Antioxidant and Anti-inflammatory Activities

Ahmad, Siddiqui, Gardiner, Parvez, and Aslam (2012) explored the synthesis and antioxidant activities of N-substituted benzyl/phenyl acetamides, providing a basis for further development of compounds with potential biological activities (Ahmad et al., 2012).

Mechanism of Action

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S2/c1-6(20)17-7-2-3-9-10(4-7)22-14(18-9)19-13(21)8-5-11(15)23-12(8)16/h2-5H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZGGKOAEGILRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)

![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)

![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)

![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)

![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)

![1-[4-(Dimethylamino)benzyl]-5-oxoproline](/img/structure/B2817956.png)

![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)

![2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2817961.png)